

A Technical Deep Dive into SDI-118: A Novel Procognitive SV2A Modulator

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **SDI-118**, a novel, orally active small molecule that modulates the synaptic vesicle glycoprotein 2A (SV2A). **SDI-118** has demonstrated procognitive effects in various animal models and has undergone first-in-human clinical trials, showing promise for the treatment of cognitive impairment in a range of neurological and psychiatric disorders.[1][2][3] This document summarizes the available quantitative data, details key experimental protocols, and visualizes the proposed mechanism of action and experimental workflows.

Core Quantitative Data

The following tables summarize the key quantitative data for **SDI-118** from in vitro and clinical studies.

Table 1: In Vitro Binding Affinity of SDI-118

Target	Ligand	Assay Type	Preparati on	IC50 (nM)	Selectivit y	Referenc e
Human SV2A	Radioligan d	Binding Assay	Recombina nt hSV2A	13	>1000-fold over SV2B, >100-fold over SV2C	[1]



Table 2: Pharmacokinetic Properties of SDI-118 (Single Ascending Oral Doses in Healthy Male Subjects)

Dose	Formulation	Tmax (median, hours)	Terminal Half-life (mean, hours)	Key Observatio n	Reference
0.3 mg	Liquid	1.5	34-50 (across all doses)	Rapid absorption.	[1]
1 mg - 80 mg	Powder in capsule	1.5	34-50 (across all doses)	Dose- proportional pharmacokin etics.	[1]
10 mg (fed state)	Powder in capsule	4	Not specified	No significant food effect on Cmax and AUC. Tmax was delayed.	[3]

Table 3: SV2A Target Occupancy of SDI-118 in the Brain (Measured by [11C]-UCB-J PET)



Dose	Time Point	Mean SV2A Occupancy (%) Key Observation		Reference
1 mg	Tmax	~20%	Dose- proportional occupancy.	[1]
2 mg	Tmax	~40%	Dose- proportional occupancy.	[1]
10 mg	Tmax	~70%	Dose- proportional occupancy.	[1]
20 mg	Tmax	~80%	Dose- proportional occupancy.	[1]
80 mg	Not specified	>95% (calculated)	High occupancy achieved at well- tolerated doses.	[4][5]
1 mg - 20 mg	24 hours post- dose	~10-40% (dose- dependent)	Sustained target engagement.	[1]

Table 4: Safety and Tolerability of SDI-118 (Single Ascending Doses)



Doses Tested	Population	Most Common Adverse Events	Severity	Key Finding	Reference
Up to 80 mg	Healthy male subjects	Dizziness, hypersomnia, somnolence	Mild and self- limiting	Safe and well-tolerated. No serious adverse events.	[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Radioligand Binding Assay for SV2A

While the specific protocol used for **SDI-118** is not publicly available, a general procedure for a competitive radioligand binding assay for SV2A can be described as follows:

- Preparation of Membranes: Membranes are prepared from cells recombinantly expressing human SV2A (hSV2A).
- Radioligand: A radiolabeled ligand that binds to SV2A with high affinity, such as [³H]-ucb 30889, is used.
- Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (SDI-118).
- Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.



 Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curve.

First-in-Human (FIH) Single Ascending Dose (SAD) Clinical Trial

- Study Design: A randomized, double-blind, placebo-controlled study in healthy male subjects.[1][6]
- Dosing: Single ascending oral doses of SDI-118 (from 0.3 mg to 80 mg) or placebo were administered.[1]
- Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of SDI-118.
- Safety and Tolerability Monitoring: Adverse events, vital signs, electrocardiograms (ECGs),
 and laboratory safety tests were monitored throughout the study.
- Food Effect Assessment: A crossover study was conducted where subjects received a single dose of SDI-118 in both fasted and fed states.[2]

[11C]-UCB-J Positron Emission Tomography (PET) Imaging for SV2A Occupancy

- Radiotracer: [11C]-UCB-J, a PET tracer that specifically binds to SV2A, was used.[1]
- · Imaging Procedure:
 - A baseline PET scan is performed to measure the baseline SV2A density.
 - A single oral dose of SDI-118 is administered.
 - Dynamic PET scans are acquired at the time of maximum plasma concentration (Tmax) of
 SDI-118 and at 24 hours post-dose.[1]



Data Analysis: The SV2A occupancy is calculated by comparing the binding potential of [¹¹C]-UCB-J before and after SDI-118 administration. The binding potential is determined using kinetic modeling of the dynamic PET data.

Preclinical Animal Models for Cognitive Enhancement

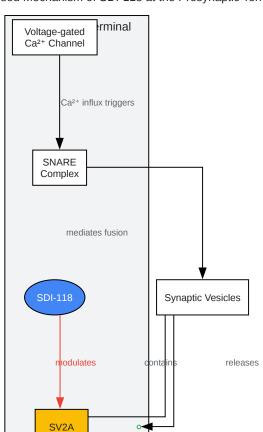
While the specific models used for **SDI-118** are not detailed in the available literature, common rodent models of cognitive deficit where a procognitive agent might be tested include:

- Scopolamine-induced amnesia model: Scopolamine, a muscarinic receptor antagonist, is administered to induce learning and memory deficits. The ability of the test compound to reverse these deficits is assessed using tasks like the Morris water maze or passive avoidance test.
- D-galactose-induced aging model: Chronic administration of D-galactose induces oxidative stress and cognitive decline, mimicking aspects of natural aging.
- Lipopolysaccharide (LPS)-induced neuroinflammation model: LPS administration triggers an inflammatory response in the brain, leading to cognitive impairment.

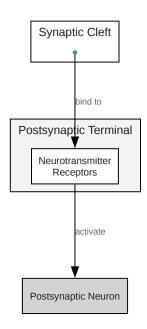
Visualizations

The following diagrams illustrate key concepts related to **SDI-118**.





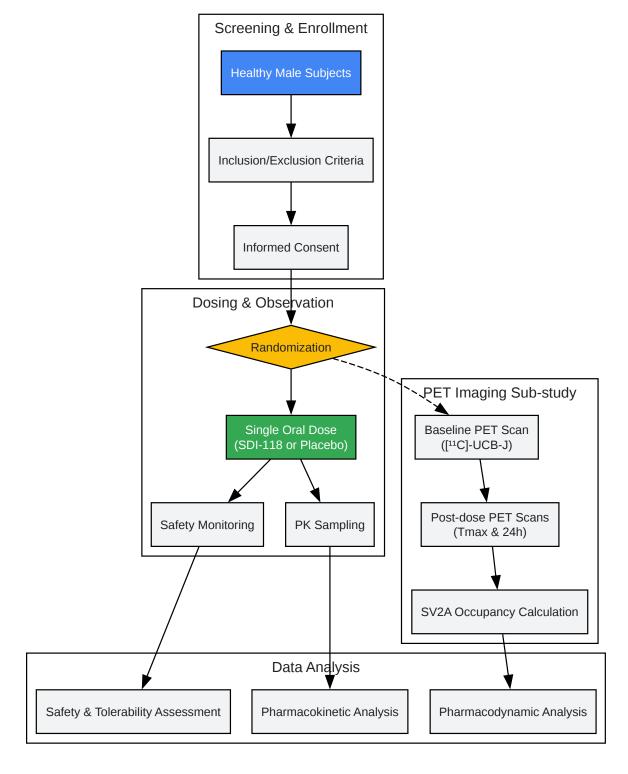
Proposed Mechanism of SDI-118 at the Presynaptic Terminal



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Caption: Proposed mechanism of SDI-118 at the presynaptic terminal.



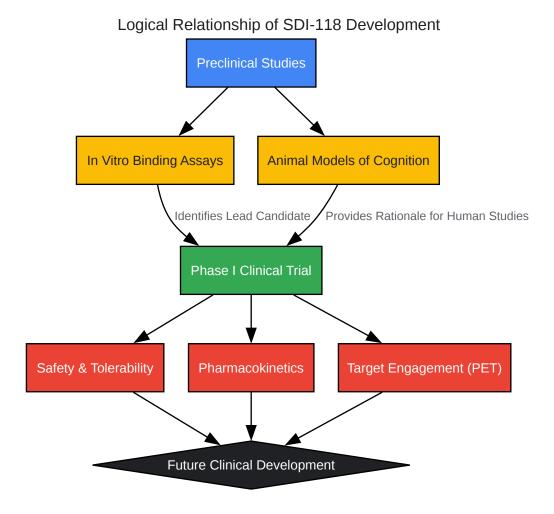


First-in-Human Single Ascending Dose (SAD) Study Workflow

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Caption: Workflow of the first-in-human single ascending dose study of SDI-118.





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Caption: Logical progression of **SDI-118**'s development from preclinical to clinical stages.

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